molecular formula C23H24N4O3 B2606241 1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900293-72-3

1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2606241
CAS No.: 900293-72-3
M. Wt: 404.47
InChI Key: BWPLDGVNWAXRCB-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common synthetic route includes the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like TEMPO.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include TEMPO for oxidation and hydrogen gas for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in inflammatory pathways, such as prostaglandin E2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit diverse pharmacological activities but may differ in their specific molecular targets and therapeutic effects. The uniqueness of 1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide lies in its specific structure, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

6-benzyl-N-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-16-8-6-12-26-20(16)25-21-18(23(26)29)14-19(22(28)24-11-7-13-30-2)27(21)15-17-9-4-3-5-10-17/h3-6,8-10,12,14H,7,11,13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLDGVNWAXRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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